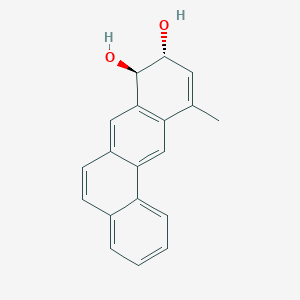![molecular formula C11H8ClIN2O2 B14411645 2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine CAS No. 83768-02-9](/img/structure/B14411645.png)
2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chlorophenoxy group and an iodopyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine typically involves the reaction of 4-chlorophenol with methoxyacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with iodine and a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the iodine and other functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces an iodinated phenol.
Applications De Recherche Scientifique
2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenoxyacetic Acid: A structurally related compound with similar chemical properties but different biological activity.
5-Iodopyrimidine: Shares the iodopyrimidine moiety but lacks the chlorophenoxy group, resulting in different reactivity and applications.
2-Methyl-4-chlorophenoxyacetic Acid: Another related compound with a methyl group instead of the methoxy group, affecting its chemical behavior and uses.
Uniqueness
2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine is unique due to the combination of the chlorophenoxy and iodopyrimidine groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
83768-02-9 |
|---|---|
Formule moléculaire |
C11H8ClIN2O2 |
Poids moléculaire |
362.55 g/mol |
Nom IUPAC |
2-[(4-chlorophenoxy)methoxy]-5-iodopyrimidine |
InChI |
InChI=1S/C11H8ClIN2O2/c12-8-1-3-10(4-2-8)16-7-17-11-14-5-9(13)6-15-11/h1-6H,7H2 |
Clé InChI |
POTUESBBCODTHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCOC2=NC=C(C=N2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


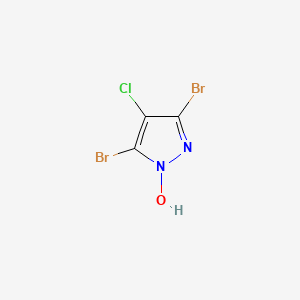


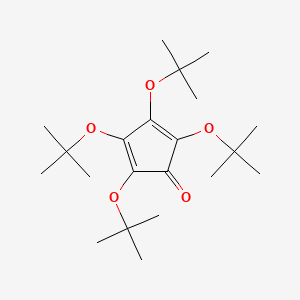
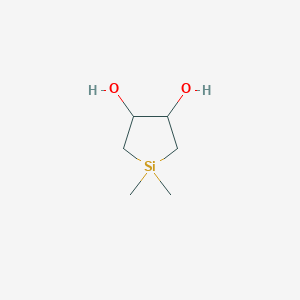

![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)

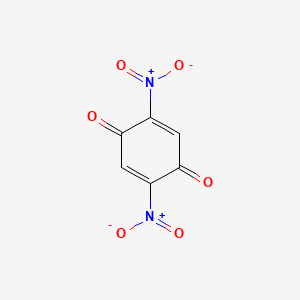
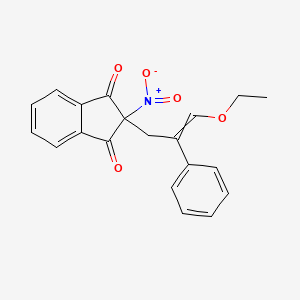
![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)

